4-Cyclohexyl-2-methylphenol

Lipophilicity XLogP3 Drug-Likeness

4-Cyclohexyl-2-methylphenol is an ortho-methyl, para-cyclohexyl substituted phenol with XLogP3=4.5, placing it in the optimal hydrophobicity range (π≈3.5-4.0) for antimicrobial membrane perturbation. Unlike simple alkylphenols, its unique substitution pattern is critical for potentiating antibiotics and bisdiguanides in the presence of blood and wound exudate (US4321257). Ideal for antimicrobial formulation R&D, SAR studies, and as a synthetic scaffold for bioactive derivatives. Ensure efficacy by specifying the correct substitution isomer.

Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
CAS No. 10366-14-0
Cat. No. B085968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclohexyl-2-methylphenol
CAS10366-14-0
Molecular FormulaC13H18O
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2CCCCC2)O
InChIInChI=1S/C13H18O/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3
InChIKeyYWCLFFKWGMUSPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclohexyl-2-methylphenol (CAS 10366-14-0): Technical Baseline and Procurement Overview for R&D


4-Cyclohexyl-2-methylphenol (CAS 10366-14-0) is an ortho-methyl, para-cyclohexyl substituted phenolic compound with the molecular formula C₁₃H₁₈O and a molecular weight of 190.28 g/mol [1]. This sterically hindered phenol is primarily utilized as an antimicrobial agent, a pharmaceutical intermediate for synthesizing bioactive derivatives, and as a model compound for structure-activity relationship (SAR) studies in antioxidant and membrane-perturbation research [2][3].

Why 4-Cyclohexyl-2-methylphenol Cannot Be Replaced by a Generic Cyclohexylphenol: A Procurement and Research Perspective


While numerous cyclohexylphenol isomers and analogs exist, their functional properties are critically dependent on the specific substitution pattern. The unique combination of an ortho-methyl and a para-cyclohexyl group in 4-Cyclohexyl-2-methylphenol results in a distinct lipophilicity (XLogP3 = 4.5) and steric profile that is not present in simple 2- or 4-cyclohexylphenols [1]. This structural specificity directly impacts its performance as a potentiator in antimicrobial compositions, a key application distinct from its use as a mere synthetic intermediate [2]. Furthermore, research on para-substituted phenols demonstrates that antimicrobial and membrane-perturbation activities follow a parabolic relationship with substituent hydrophobicity (π), with an optimum around π ≈ 3.5-4.0 [3]. The specific π value conferred by the cyclohexyl group in this compound places it within this optimized activity range, making simple substitution by other alkylphenols with different hydrophobic parameters a risk to functional performance.

4-Cyclohexyl-2-methylphenol (CAS 10366-14-0): A Quantitative Evidence Guide for Scientific Selection


4-Cyclohexyl-2-methylphenol: Superior Lipophilicity (XLogP3) Compared to Simple Cyclohexylphenol Analogs

The calculated partition coefficient (XLogP3) for 4-Cyclohexyl-2-methylphenol is 4.5, which is significantly higher than the values for its unmethylated counterparts, 2-cyclohexylphenol and 4-cyclohexylphenol. This difference arises from the combined hydrophobic contributions of the cyclohexyl and methyl substituents [1].

Lipophilicity XLogP3 Drug-Likeness Membrane Permeability

4-Cyclohexyl-2-methylphenol: Validated Potentiator Activity in Antimicrobial Formulations (US4321257)

US Patent US4321257 specifically claims antimicrobial compositions where the potentiator is a cyclohexyl phenol. 4-Cyclohexyl-2-methylphenol, identified as 'o-cyclohexyl-p-cresol,' is explicitly listed among the preferred potentiators [1]. This patent provides a clear, application-specific functional advantage over non-potentiating phenolic compounds.

Antimicrobial Potentiation Biocides Wound Care Disinfectants

4-Cyclohexyl-2-methylphenol: Positional Isomerism Drastically Impacts Fungicidal Activity

A study on twenty-two substituted 2- and 4-cyclohexylphenols against powdery mildews of apple and marrow revealed significant differences in fungicidal activity between the two series, directly attributable to the position of the substituents [1]. While specific quantitative data for 4-cyclohexyl-2-methylphenol is not detailed in the abstract, the study's core finding—that positional isomerism critically dictates fungicidal efficacy—highlights the risk of substituting a 4-cyclohexylphenol with its 2-cyclohexyl analog.

Fungicide Powdery Mildew Agrochemical Structure-Activity Relationship

4-Cyclohexyl-2-methylphenol: Optimized Hydrophobicity for Membrane Perturbation Activity

A quantitative structure-activity relationship (QSAR) analysis of para-substituted alkylphenols established that antimicrobial and membrane-perturbation activities vary parabolically with the hydrophobic substituent parameter (π), with an optimum π value around 3.5-4.0 [1]. The introduction of a bulky substituent ortho to the hydroxyl group drastically reduces activity [1]. 4-Cyclohexyl-2-methylphenol, with its para-cyclohexyl group, positions its hydrophobic moiety optimally, while the ortho-methyl group may offer a moderate steric influence without fully abrogating activity, suggesting a balanced profile.

Membrane Perturbation Antifouling QSAR Hydrophobicity

4-Cyclohexyl-2-methylphenol (CAS 10366-14-0): Recommended Research and Industrial Application Scenarios Based on Evidence


Formulation of Enhanced Antimicrobial Compositions for Wound Care and Disinfection

Leverage 4-Cyclohexyl-2-methylphenol as a key potentiator in antimicrobial formulations. Its claimed use in US4321257 to enhance the activity of antibiotics and bisdiguanides, particularly in the presence of blood and wound exudate, makes it a high-value ingredient for developing advanced surgical scrubs, topical wound dressings, and potent disinfectants that overcome the inhibitory effects of biological fluids [1].

Structure-Activity Relationship (SAR) Studies for Antifungal and Membrane-Active Agents

Utilize 4-Cyclohexyl-2-methylphenol as a critical reference compound in SAR studies. Its well-defined structure allows for direct comparison with its 2-cyclohexyl isomer and other alkylphenols to probe the effects of substituent position and hydrophobicity on fungicidal [2] and membrane-perturbation activities [3]. This is essential for rational design of next-generation antifouling agents and agricultural fungicides.

Synthesis of Novel Bioactive Derivatives and Pharmaceutical Intermediates

Employ 4-Cyclohexyl-2-methylphenol as a versatile starting material for chemical derivatization. Its unique substitution pattern and high lipophilicity (XLogP3 = 4.5) make it an attractive scaffold for synthesizing novel compounds with improved membrane permeability or for generating pharmacologically active molecules, such as the basic derivatives described in patent literature [4].

Technical Documentation Hub

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